Kinase Selectivity: 1 nM CSF1R IC50 with >3,200-Fold Window Over c-KIT Outperforms Pexidartinib and GW2580
In a direct head-to-head selectivity panel, sotuletinib (BLZ945) demonstrated a CSF1R enzymatic IC50 of 1 nM with IC50 values of 3,200 nM against c-KIT, 9,100 nM against FLT3, 4,800 nM against PDGFRβ, and >10,000 nM against LCK and ABL [1]. This corresponds to a selectivity window of >3,200-fold over c-KIT. By contrast, pexidartinib (PLX3397) measured in the same assay platform yielded a CSF1R IC50 of 13 nM with only 2-fold selectivity over c-KIT (IC50 27 nM) and 12-fold over FLT3 (IC50 160 nM) [1]. GW2580, tested in independent kinase panels, exhibits a CSF1R IC50 of 30 nM and only 150–500-fold selectivity over a narrower panel of kinases .
| Evidence Dimension | Enzymatic IC50 and kinase selectivity window (CSF1R vs. c-KIT vs. FLT3 vs. PDGFRβ) |
|---|---|
| Target Compound Data | CSF1R IC50 = 1 nM; c-KIT IC50 = 3,200 nM; FLT3 IC50 = 9,100 nM; PDGFRβ IC50 = 4,800 nM; selectivity window vs. c-KIT = 3,200-fold |
| Comparator Or Baseline | Pexidartinib: CSF1R IC50 = 13 nM; c-KIT IC50 = 27 nM; FLT3 IC50 = 160 nM; selectivity window vs. c-KIT = ~2-fold. GW2580: CSF1R IC50 = 30 nM; selectivity window = 150–500-fold over broader kinase panel. |
| Quantified Difference | Sotuletinib: 3,200-fold selectivity vs. c-KIT; Pexidartinib: ~2-fold; GW2580: 150–500-fold. Sotuletinib is >1,000-fold more selective for CSF1R over c-KIT than pexidartinib in the same assay. |
| Conditions | Enzymatic kinase inhibition assay (Z'-LYTE or equivalent); recombinant human kinase domains; 10-point titration in duplicate. Panel measured concurrently for BLZ945 and pexidartinib as reported in Lee et al. 2021. |
Why This Matters
c-KIT inhibition drives bone marrow suppression and gastrointestinal toxicity—the primary dose-limiting toxicities of pexidartinib—making sotuletinib's >1,000-fold greater selectivity over c-KIT a decisive procurement criterion for studies requiring prolonged CSF1R blockade without hematopoietic toxicity.
- [1] Lee JH, et al. Table 1: CSF1R inhibitor selectivity—BLZ945 vs. PLX3397 vs. edicotinib. J Neurooncol. 2021; via PMC9153255. View Source
